molecular formula C18H16ClFN4O B11287233 1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11287233
M. Wt: 358.8 g/mol
InChI Key: IAPJPQIGEMDXLO-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

    Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with an appropriate amine, such as 2,4-dimethylphenylamine, under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agriculture: It is studied for its potential use as a herbicide or pesticide, given its ability to interfere with the growth and development of certain plant species.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of specific kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inducing cell death in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring but differs in its substituents and overall structure.

    Itraconazole: Another antifungal compound with a triazole ring, used to treat various fungal infections.

    Voriconazole: A triazole derivative with potent antifungal activity, used in the treatment of serious fungal infections.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C18H16ClFN4O

Molecular Weight

358.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H16ClFN4O/c1-10-4-7-16(11(2)8-10)21-18(25)17-12(3)24(23-22-17)13-5-6-15(20)14(19)9-13/h4-9H,1-3H3,(H,21,25)

InChI Key

IAPJPQIGEMDXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)F)Cl)C)C

Origin of Product

United States

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